n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide
CAS No.: 165668-32-6
Cat. No.: VC16858653
Molecular Formula: C15H10ClN3O2S
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165668-32-6 |
|---|---|
| Molecular Formula | C15H10ClN3O2S |
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | N-(3-chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide |
| Standard InChI | InChI=1S/C15H10ClN3O2S/c16-13-9-18-15-12(13)2-1-3-14(15)19-22(20,21)11-6-4-10(8-17)5-7-11/h1-7,9,18-19H |
| Standard InChI Key | XIRQTZRAGLZGMD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C#N)NC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide features a benzenesulfonamide group substituted at the para position with a cyano (–CN) group. This sulfonamide is linked via a sulfonyl bridge to the 7-position of a 3-chloro-1H-indole heterocycle (Figure 1). The indole moiety contains a chlorine atom at the 3-position, enhancing electronic effects and steric interactions .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 331.78 g/mol |
| Exact mass | 331.018 Da |
| CAS number | 165668-32-6 |
| Solubility | Not fully characterized |
The compound’s exact melting point, boiling point, and density remain unreported in accessible literature, though its solid-state stability is inferred from structural analogs .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming its structure. The -NMR spectrum would reveal aromatic protons from the indole (δ 7.0–8.5 ppm) and benzenesulfonamide (δ 7.5–8.0 ppm) rings, while the cyano group’s presence is confirmed via infrared (IR) spectroscopy (~2200 cm) .
Synthesis and Optimization
Synthetic Route
The compound was first synthesized by Owa et al. (2000) through a multi-step protocol :
-
Indole functionalization: 3-Chloro-1H-indol-7-amine undergoes sulfonylation with 4-cyanobenzenesulfonyl chloride.
-
Coupling reaction: The sulfonamide bond forms under basic conditions (e.g., pyridine or triethylamine).
-
Purification: Chromatographic techniques yield the final product.
Side reactions, such as incomplete sulfonylation or indole ring halogenation, necessitate careful optimization of reaction time and temperature .
Structural Analogues and Modifications
Modifying the indole’s chloro substituent or the benzenesulfonamide’s cyano group alters bioactivity. For example:
-
Replacing –CN with –NH reduces steric hindrance but decreases metabolic stability.
-
Substituting chlorine with fluorine enhances electronegativity without significant steric effects .
Biological Activity and Mechanistic Insights
Inferred Targets and Mechanisms
While direct studies on N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide are scarce, its structural motifs suggest potential interactions with:
-
Kinase enzymes: Sulfonamides often inhibit ATP-binding pockets (e.g., glycogen synthase kinase-3β).
-
Antimicrobial targets: Related indole-sulfonamide hybrids exhibit activity against Staphylococcus aureus and MRSA by disrupting cell wall synthesis .
Table 2: Comparative bioactivity of related compounds
| Compound | Target organism (MIC, μg/mL) | Mechanism |
|---|---|---|
| Indolylquinazolinone 3k | S. aureus (1.0) | Biofilm inhibition |
| Analogues with –SONH | M. tuberculosis (12.5) | Cell membrane disruption |
Comparative Analysis with Structural Analogues
Key Differentiators
N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide distinguishes itself from similar compounds through:
-
Chlorine substitution: Improves lipophilicity and target binding vs. non-halogenated analogs.
-
Cyanophenyl group: Stabilizes sulfonamide conformation via resonance effects.
Table 3: Structural comparison
| Compound | Molecular formula | Unique feature |
|---|---|---|
| N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide | –CN and –Cl substituents | |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Quinazolinone core | |
| 4-Aminobenzenesulfonamide | Basic sulfonamide scaffold |
Future Perspectives
Research Priorities
-
Pharmacological profiling: Screen against kinase panels and antimicrobial assays.
-
ADMET studies: Evaluate solubility, metabolic stability, and toxicity in vitro.
-
Structural optimization: Explore substitutions to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume